REACTION_CXSMILES
|
C(Cl)(=O)[C:2](Cl)=[O:3].[C:7]([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][C:21](=[O:23])[CH3:22])[C:14]([NH2:16])=[O:15])(=[O:9])[CH3:8]>ClCCCl>[C:7]([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][C:21](=[O:23])[CH3:22])[C:14]([N:16]=[C:2]=[O:3])=[O:15])(=[O:9])[CH3:8]
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Name
|
|
Quantity
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10.1 g
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC=1C=C(C(=O)N)C=CC1OC(C)=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under cooling
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Type
|
TEMPERATURE
|
Details
|
The mixture was gradually heated to a reflux temperature
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 13 hours
|
Duration
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13 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
DISTILLATION
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Details
|
the solvent and excess oxalyl chloride was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)N=C=O)C=CC1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |